Antibacterial Class-Level Potency: Pyrazino[2,3-b][1,4]oxazin-3-one Derivatives vs. Pyrido- and Pyrimido-Oxazinone Analogs
In the WO2017029602A3 patent, pyrazino[2,3-b][1,4]oxazin-3-one derivatives (the 3-oxo form of the target scaffold) demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 0.5–8 µg/mL. By contrast, isomeric pyrido[2,3-b][1,4]oxazin-3-one and pyrimido[4,5-b][1,4]oxazin-3-one compounds prepared as direct ring analogs showed MICs >32 µg/mL against the same strains under identical assay conditions (broth microdilution, CLSI guidelines) [1]. This represents a ≥4- to >64-fold improvement in antibacterial potency uniquely conferred by the pyrazino-fused architecture.
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC 0.5–8 µg/mL (S. aureus and E. coli) |
| Comparator Or Baseline | Pyrido[2,3-b][1,4]oxazin-3-one and pyrimido[4,5-b][1,4]oxazin-3-one analogs: MIC >32 µg/mL |
| Quantified Difference | ≥4- to >64-fold lower MIC for pyrazino-oxazine scaffold |
| Conditions | Broth microdilution, CLSI M07-A9 guidelines, S. aureus ATCC 29213 and E. coli ATCC 25922 |
Why This Matters
For teams screening antibacterial fragment libraries, the pyrazino-oxazine core provides a validated starting point for hit-to-lead optimization that is absent in isomeric heterocycles.
- [1] WO2017029602A3 – Antibacterial agents comprising a pyrazino[2,3-b][1,4]oxazin-3-one or a related ring system. WIPO (PCT). Tables 1–4. View Source
